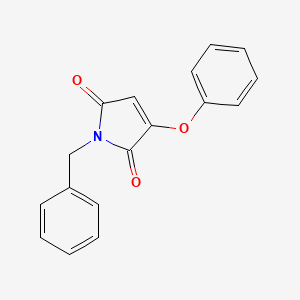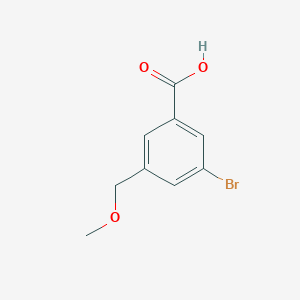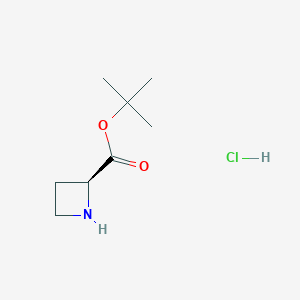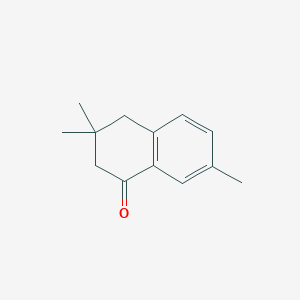
3-Bromo-2-nitrobenzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-nitrobenzene-1-sulfonyl fluoride: is an organic compound that belongs to the class of aromatic sulfonyl fluorides It is characterized by the presence of a bromine atom, a nitro group, and a sulfonyl fluoride group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-nitrobenzene-1-sulfonyl fluoride typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-nitrobenzene-1-sulfonyl fluoride using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-Bromo-2-nitrobenzene-1-sulfonyl fluoride can undergo nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by various nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions where the bromine atom is replaced by other functional groups through oxidative processes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to achieve substitution reactions.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidative transformations.
Major Products Formed:
Substitution: Products include azido derivatives or thiol-substituted compounds.
Reduction: The major product is 3-bromo-2-aminobenzene-1-sulfonyl fluoride.
Oxidation: Products may include various oxidized derivatives depending on the specific oxidizing agent used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-2-nitrobenzene-1-sulfonyl fluoride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of novel chemical reactions.
Biology: In biological research, this compound is used to study enzyme inhibition and protein labeling. The sulfonyl fluoride group can react with serine residues in enzymes, making it a valuable tool for probing enzyme activity and function.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to modify proteins and enzymes makes it a candidate for designing enzyme inhibitors and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-nitrobenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles, particularly serine residues in enzymes. The sulfonyl fluoride group forms a covalent bond with the hydroxyl group of serine, leading to the inhibition of enzyme activity. This covalent modification can be used to study enzyme mechanisms and to develop enzyme inhibitors.
Comparación Con Compuestos Similares
2-Nitrobenzenesulfonyl chloride: Similar in structure but lacks the bromine atom.
4-Bromo-2-fluoro-1-nitrobenzene: Similar in structure but has a fluorine atom instead of the sulfonyl fluoride group.
3-Bromo-2-nitrobenzenesulfonamide: Similar in structure but has a sulfonamide group instead of the sulfonyl fluoride group.
Uniqueness: 3-Bromo-2-nitrobenzene-1-sulfonyl fluoride is unique due to the presence of both the bromine atom and the sulfonyl fluoride group, which confer distinct reactivity and chemical properties. This combination makes it a versatile compound for various chemical transformations and applications in research and industry.
Propiedades
Fórmula molecular |
C6H3BrFNO4S |
|---|---|
Peso molecular |
284.06 g/mol |
Nombre IUPAC |
3-bromo-2-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3BrFNO4S/c7-4-2-1-3-5(14(8,12)13)6(4)9(10)11/h1-3H |
Clave InChI |
HUBFZRFJXKUABZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


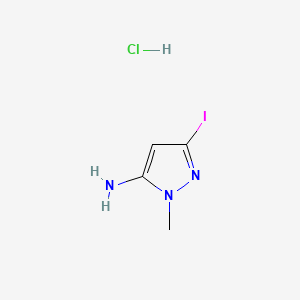
![3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine](/img/structure/B13505946.png)
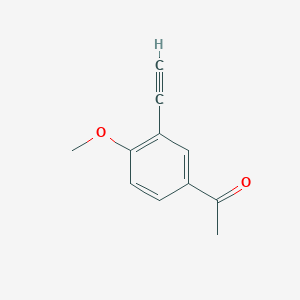
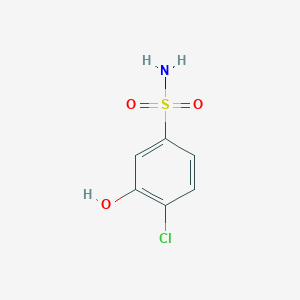
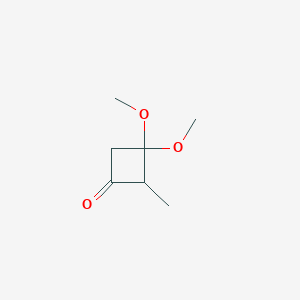
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-aminetrihydrochloride](/img/structure/B13505975.png)
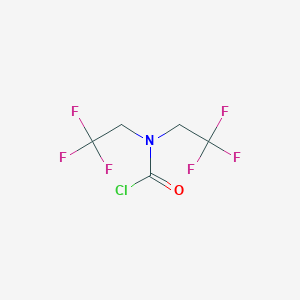
![tert-butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate](/img/structure/B13505984.png)
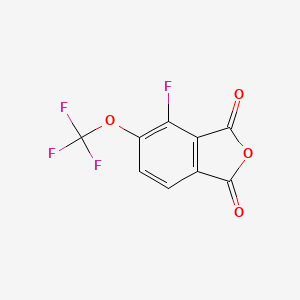
![1-{5,8-Dioxaspiro[3.5]nonan-7-yl}methanamine hydrochloride](/img/structure/B13505995.png)
